molecular formula C9H9FO4 B2613409 3-Fluoro-2,6-dimethoxybenzoic acid CAS No. 52189-67-0

3-Fluoro-2,6-dimethoxybenzoic acid

Cat. No. B2613409
CAS RN: 52189-67-0
M. Wt: 200.165
InChI Key: JDFSNRMZEUTEFU-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethoxybenzoic Acid is a chemical compound with the molecular formula C9H9FO4 and a molecular weight of 200.17 . It is a derivative of benzoic acid, which is characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the synthesis of ethyl 2,6-dimethoxybenzoate by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,6-dimethoxybenzoic Acid consists of a benzene ring with a carboxylic acid group (-COOH), a fluorine atom, and two methoxy groups (-OCH3) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2,6-dimethoxybenzoic Acid include a predicted density of 1.298±0.06 g/cm3, a predicted boiling point of 333.6±37.0 °C, and a melting point of 104-105 °C .

Scientific Research Applications

Crystallization Control and Polymorphism

The study of 2,6-dimethoxybenzoic acid (2,6MeOBA) as a model substance revealed insights into the control of polymorphic outcomes during crystallization. The research identified three polymorphs of 2,6MeOBA and investigated the use of additives like surfactants, polymers, and different molecular compounds to control the crystallization process. The study emphasized the thermodynamic stability and solvent-mediated phase transition kinetics of these polymorphs, providing valuable information for controlling polymorphism in crystallization processes (Semjonova & Be̅rziņš, 2022).

Crystal Structure Analysis

A new crystalline form of 2,6-dimethoxybenzoic acid was identified, showcasing a non-planar independent molecule with interesting structural characteristics. The study provided detailed insights into the molecular components and their associations in the crystal, contributing to the understanding of the crystal structure of such compounds (Portalone, 2011).

Chemical Synthesis and Modifications

Regio-selective Hydroxysubstitution

The research on regio-selective substitution of ortho-substituted fluorine in benzoic acid derivatives, including 2,4-difluorobenzoic acid, provided valuable insights into the synthesis of salicylic acid derivatives. This research showcases the potential transformations and applications of such compounds in various chemical processes (Umezu, Tabuchi, & Kimura, 2003).

Synthesis and Herbicidal Activity

The synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid and its subsequent analysis for herbicidal activity demonstrate the practical applications of chemical synthesis and the potential for developing new herbicidal compounds (Liu Chang-chun, 2006).

Synthesis of 2,6-Dimethoxybenzoic Acid

A comprehensive synthesis process of 2,6-dimethoxybenzoic acid was elaborated, highlighting the step-by-step procedure and the optimization of reaction conditions for improved yield and product purity. This research provides a detailed methodology for the synthesis of this compound, valuable for industrial and research applications (Xu Ya, 2002).

Magnetic Properties and Coordination Polymers

Modification of Magnetic Properties

Research on coligand modifications of azido-Cu(ii) chain compounds demonstrated how structural variations can lead to different magnetic properties. This study not only offers insights into the fine-tuning of magnetic properties through structural modifications but also explores the potential applications in material science (Liu et al., 2017).

properties

IUPAC Name

3-fluoro-2,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSNRMZEUTEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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